Cas no 1379433-96-1 (3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid)

3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid structure
1379433-96-1 structure
Product Name:3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid
CAS No:1379433-96-1
MF:C9H7BrO3
MW:243.054082155228
CID:6575746
PubChem ID:131242454
Update Time:2025-07-23

3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid
    • 1379433-96-1
    • EN300-1896223
    • SCHEMBL21224294
    • Inchi: 1S/C9H7BrO3/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5,11H,(H,12,13)/b5-4+
    • InChI Key: VPOZHWYWQFIVGX-SNAWJCMRSA-N
    • SMILES: BrC1=CC=CC(=C1/C=C/C(=O)O)O

Computed Properties

  • Exact Mass: 241.95786g/mol
  • Monoisotopic Mass: 241.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid

Introduction to 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic Acid (CAS No. 1379433-96-1)

3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid, with the chemical formula C₉H₆BrO₃, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both a bromine substituent and a hydroxyl group on the aromatic ring, coupled with the prop-2-enoic acid moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.

The compound's molecular structure, characterized by a phenyl ring substituted at the 2-position with a bromine atom and at the 6-position with a hydroxyl group, along with a conjugated double bond in the propenoic acid side chain, contributes to its reactivity and interaction with biological targets. Such structural features are often exploited in medicinal chemistry to develop molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid. Its derivatives have been investigated for their roles in modulating various biological pathways, including inflammatory responses, enzyme inhibition, and cellular signaling. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic compounds.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of novel therapeutic agents. Researchers have leveraged its scaffold to develop molecules with potential applications in treating neurological disorders, cancer, and infectious diseases. For instance, studies have shown that certain derivatives of 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid exhibit inhibitory effects on enzymes implicated in tumor growth and progression.

The hydroxyl group on the aromatic ring also plays a crucial role in determining the compound's pharmacokinetic properties. It can participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity and duration of action. Additionally, the presence of this functional group allows for further derivatization through etherification or esterification reactions, expanding the chemical space available for drug discovery.

Recent advancements in computational chemistry have facilitated the design of more effective derivatives of 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid. Molecular modeling studies have helped identify key structural features that enhance interactions with specific protein targets, guiding the development of more potent and selective inhibitors. These computational approaches are complemented by experimental validation, where synthetic derivatives are tested for their biological activity.

The compound's stability under various conditions is another critical factor to consider in its pharmaceutical applications. Studies have demonstrated that 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is essential for formulating drug products that maintain efficacy throughout their shelf life.

Furthermore, the environmental impact of this compound has been evaluated to ensure its safe handling and disposal. Biodegradation studies indicate that it undergoes slow breakdown under natural conditions but can be effectively neutralized through chemical treatment processes. These findings are crucial for regulatory compliance and sustainable pharmaceutical manufacturing practices.

The synthesis of 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include bromination of hydroxybenzoic acid derivatives followed by condensation with acrylic acid or its esters. Optimization of these reactions is essential to achieve high yields and purity levels required for pharmaceutical applications.

In conclusion, 3-(2-bromo-6-hydroxyphenyl)prop-2-enoic acid (CAS No. 1379433-96-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications and biological investigations, making it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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